5-Ethynyl-1,3-benzothiazole
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Overview
Description
5-Ethynyl-1,3-benzothiazole is a heterocyclic compound that features a benzene ring fused with a thiazole ring and an ethynyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with acetylene derivatives under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which provide high yields and selectivity .
Industrial Production Methods: Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while substitution can introduce various functional groups .
Scientific Research Applications
5-Ethynyl-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of advanced materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Ethynyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects. The compound’s ethynyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
2-Arylbenzothiazole: Known for its anticancer properties.
2-Aminobenzothiazole: Widely studied for its antimicrobial activity.
Benzothiazole: The parent compound with diverse biological activities
Uniqueness: 5-Ethynyl-1,3-benzothiazole stands out due to its ethynyl group, which imparts unique reactivity and potential for functionalization. This makes it a valuable compound for developing new materials and bioactive molecules .
Properties
Molecular Formula |
C9H5NS |
---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
5-ethynyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H5NS/c1-2-7-3-4-9-8(5-7)10-6-11-9/h1,3-6H |
InChI Key |
HUBHBQCXWJSNTI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)SC=N2 |
Origin of Product |
United States |
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